molecular formula C13H18O2 B13311409 1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one

Cat. No.: B13311409
M. Wt: 206.28 g/mol
InChI Key: MISSQWPZDDVIME-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to a propanone backbone. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one typically involves the alkylation of 4-hydroxyacetophenone with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: Lacks the tert-butyl group, making it less hydrophobic and less sterically hindered.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains two tert-butyl groups and an aldehyde group, offering different reactivity and properties.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.

Uniqueness

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and tert-butyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-tert-butyl-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-5-11(14)9-6-7-12(15)10(8-9)13(2,3)4/h6-8,15H,5H2,1-4H3

InChI Key

MISSQWPZDDVIME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

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